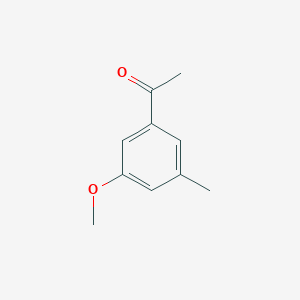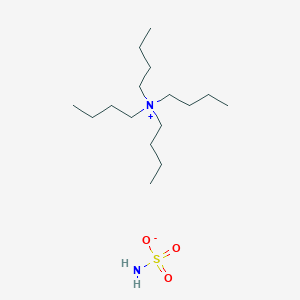
Tetrabutylammonium sulfamate
Vue d'ensemble
Description
Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Tetrabutylammonium sulfamate is a lipophilic sulfamate that can be useful for many purposes, such as the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .
Synthesis Analysis
Tetrabutylammonium-based compounds have been used in various synthesis processes. For instance, Tetrabutylammonium Bromide (TBAB) has been used in the synthesis of 2,4,5-triaryl imidazoles and in the synthesis of cellulose esters .
Molecular Structure Analysis
Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . The molecular weight of Tetrabutylammonium hydrogen sulfate, a similar compound, is 339.534 .
Chemical Reactions Analysis
Tetrabutylammonium-based compounds have been used in various chemical reactions. For instance, Tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol, a polyhydroxylated fullerene . Tetrabutylammonium sulfamate can be used in the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .
Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .
Applications De Recherche Scientifique
Synthesis of N-Substituted Sulfamates
Tetrabutylammonium sulfamate is utilized in a novel one-pot method for the synthesis of N-substituted sulfamates from carboxylic acids. This process involves di-tert-butyl dicarbonate and pyridine under mild conditions. The reaction has two competing pathways, with the desired sulfamate products formed in reactions with aliphatic and electron-deficient aromatic acid substrates. In contrast, symmetrical anhydride intermediates are observed with electron-neutral or electron-rich aromatic substrates (Rogers, Humphrey, Chiu, & Pei, 2008).
Hydrogen Sulfide Research
Tetrabutylammonium hydrosulfide (NBu4SH) is another derivative, playing a significant role in the study of hydrogen sulfide (H2S) and anion-binding in organic solutions. This compound provides a convenient and analytically pure source of HS(-) soluble in organic solution, facilitating the exploration of H2S's chemical mechanisms and its actions in various physiological processes (Hartle, Meininger, Zakharov, Tonzetich, & Pluth, 2015).
Electrochemical Behavior in Batteries
In the field of electrochemistry, tetrabutylammonium hydrogen sulfate, sharing similarities with tetrabutylammonium sulfamate, has been studied for its impact on the electrochemical behavior of lead-acid batteries. This research focuses on hydrogen and oxygen evolution overpotential and anodic layer formation on battery grids, offering insights into the potential application of tetrabutylammonium compounds in battery technology (Rezaei & Taki, 2008).
Chromatographic Applications
Tetrabutylammonium is used as a counterion in high-performance ion-pair partition chromatography for separating sulfonamides. This method is effective for a group of fourteen sulfa drugs, varying in pKA and hydrophobicity. By altering mobile phase composition, counterion composition, pH, and ionic strength, significant variations in separation and efficiency are achievable, highlighting tetrabutylammonium's versatility in chromatographic applications (Su, Hartkopf, & Karger, 1976).
Oxidation Reactions
Tetrabutylammonium periodate, a related compound, is effective in oxidizing various organic substances, such as alcohols, thiols, and thioethers, in the presence of Lewis acids in aprotic organic solvents. This capability demonstrates the broad range of tetrabutylammonium compounds in facilitating oxidation reactions in organic chemistry (Firouzabadi, Sardarian, & Badparva, 1996).
Safety And Hazards
Orientations Futures
Tetrabutylammonium-based compounds have potential for future applications. For instance, semi-clathrate hydrates of quaternary onium salts, including tetrabutylammonium, have potential for use in gas separation and storage as well as for latent heat storage materials . Additionally, tetrabutylammonium fluoride has been found useful for the preparation of alkyl fluorides .
Propriétés
IUPAC Name |
tetrabutylazanium;sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXHZSNUJQJUFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584992 | |
| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium sulfamate | |
CAS RN |
88144-23-4 | |
| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



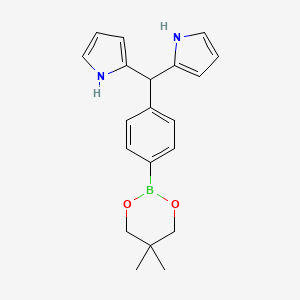
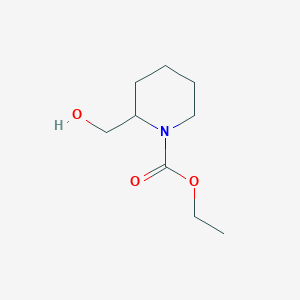
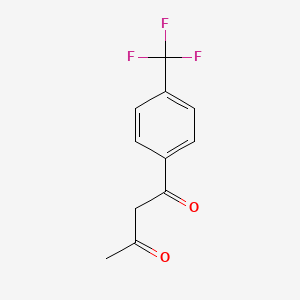
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
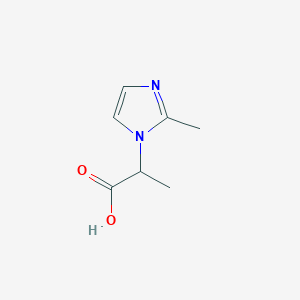
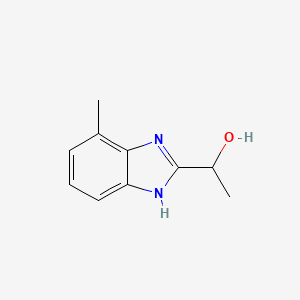
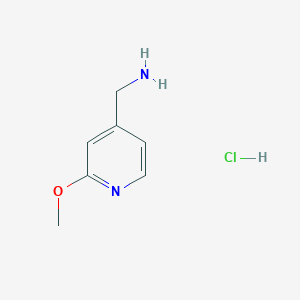
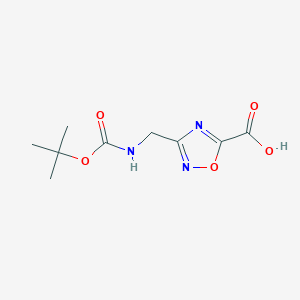
![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
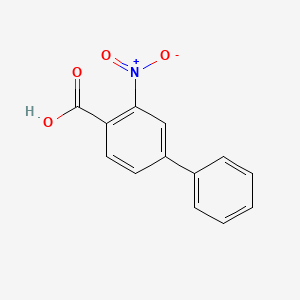
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)
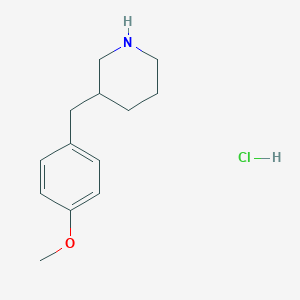
![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)
